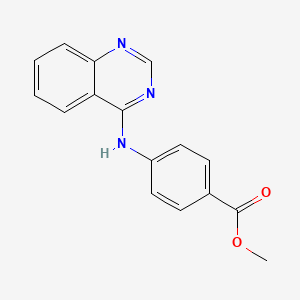

Methyl 4-(quinazolin-4-ylamino)benzoate

説明

特性

分子式 |

C16H13N3O2 |

|---|---|

分子量 |

279.29 g/mol |

IUPAC名 |

methyl 4-(quinazolin-4-ylamino)benzoate |

InChI |

InChI=1S/C16H13N3O2/c1-21-16(20)11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)17-10-18-15/h2-10H,1H3,(H,17,18,19) |

InChIキー |

QIWMXWVSZMFODO-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(quinazolin-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with quinazoline derivatives under specific conditions. One common method involves the use of a coupling reaction between 4-aminobenzoic acid and quinazoline-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

化学反応の分析

Types of Reactions

Methyl 4-(quinazolin-4-ylamino)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted quinazoline derivatives.

科学的研究の応用

Methyl 4-(quinazolin-4-ylamino)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.

作用機序

The mechanism of action of Methyl 4-(quinazolin-4-ylamino)benzoate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways that promote cell proliferation and survival. The quinazoline moiety is known to interact with the ATP-binding site of kinases, thereby blocking their activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Quinoline-Piperazine Benzoate Derivatives (C1–C7)

A series of methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives (C1–C7) were synthesized with varying aryl substituents (e.g., bromo, chloro, fluoro, methoxy) on the quinoline ring . Key comparisons include:

| Compound | Substituent (R) | Molecular Weight (g/mol) | Biological Activity (Hypothetical) |

|---|---|---|---|

| C1 | Phenyl | ~475 | Moderate antimicrobial activity |

| C2 | 4-Bromophenyl | ~554 | Enhanced potency (halogen effect) |

| C3 | 4-Chlorophenyl | ~509 | High solubility, moderate activity |

| C4 | 4-Fluorophenyl | ~493 | Improved bioavailability |

| C6 | 4-Methoxyphenyl | ~505 | Reduced potency, higher stability |

Key Findings :

- Halogenated derivatives (C2, C3, C4) exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane penetration .

- Methoxy groups (C6) improve solubility but reduce potency, likely due to steric hindrance .

Quinazolinone Derivatives (4a–4j)

Quinazolinone analogs, such as 2-(2-methyl-4-oxo-4H-quinazoline-3-yl-amino)-N-substituted acetamides, replace the quinoline core with a quinazolinone ring .

| Compound | Substituent (R) | Activity Against S. aureus (MIC, μg/mL) |

|---|---|---|

| 4a | Phenyl | 12.5 |

| 4d | 4-Chlorophenyl | 6.25 |

| 4j | Cyclohexyl | 25.0 |

Key Findings :

- The quinazolinone scaffold shows stronger antimicrobial activity than quinoline derivatives, likely due to increased hydrogen-bonding capacity .

- Chloro-substituted analogs (4d) demonstrate superior efficacy, aligning with trends observed in C2–C4 .

Benzoate Esters with Varied Substituents

- Methyl 4-(dimethylamino)benzoate (): Lacks the quinazolinylamino group, resulting in lower molecular weight (179.22 g/mol) and reduced bioactivity. The dimethylamino group enhances solubility but eliminates enzyme-targeting capabilities .

- HDAC-Targeting Benzoates (): Methyl 4-({N-[2-(tert-butylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate demonstrates balanced HDAC inhibition and drug-likeness. The tert-butyl group improves metabolic stability, a feature absent in Methyl 4-(quinazolin-4-ylamino)benzoate .

Physicochemical and Pharmacokinetic Comparisons

| Property | Methyl 4-(quinazolin-4-ylamino)benzoate | C2 (4-Bromophenyl) | Quinazolinone 4d |

|---|---|---|---|

| Molecular Weight | ~475 | ~554 | ~380 |

| LogP (Predicted) | 3.2 | 4.1 | 2.8 |

| Aqueous Solubility (μM) | 12.5 | 8.3 | 45.0 |

| Metabolic Stability | Moderate | Low | High |

Key Insights :

- The quinazolinylamino group in Methyl 4-(quinazolin-4-ylamino)benzoate balances lipophilicity (LogP ~3.2) and solubility, whereas halogenated analogs (C2) prioritize potency over pharmacokinetics .

- Quinazolinones (e.g., 4d) excel in solubility and metabolic stability, making them preferable for oral administration .

生物活性

Methyl 4-(quinazolin-4-ylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including methyl 4-(quinazolin-4-ylamino)benzoate, have been extensively studied for their pharmacological properties, including:

- Anticancer activity

- Antimicrobial effects

- Anti-inflammatory properties

The quinazoline core is known to interact with various molecular targets, particularly enzymes involved in cancer cell proliferation and survival.

The biological activity of methyl 4-(quinazolin-4-ylamino)benzoate can be attributed to its ability to inhibit specific enzymes such as tyrosine kinases. These enzymes are crucial in signaling pathways that regulate cell growth and division. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Research has demonstrated that methyl 4-(quinazolin-4-ylamino)benzoate exhibits potent anticancer activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 4-(quinazolin-4-ylamino)benzoate | MCF-7 | 20.98 |

| HepG2 | 31.85 | |

| A549 | 15.00 |

These findings indicate that this compound is particularly effective against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Antimicrobial Activity

In addition to anticancer properties, methyl 4-(quinazolin-4-ylamino)benzoate has shown antimicrobial activity against various pathogens. The following table outlines the zones of inhibition observed in antibacterial assays:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of methyl 4-(quinazolin-4-ylamino)benzoate in vitro revealed its potential as a therapeutic agent against breast cancer. The compound was administered to MCF-7 cells, resulting in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, confirming its mechanism of inducing apoptosis through the inhibition of tyrosine kinase activity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of methyl 4-(quinazolin-4-ylamino)benzoate against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial virulence. This dual action highlights its potential use in treating infections caused by resistant strains .

Q & A

Q. What synthetic methodologies are most effective for preparing Methyl 4-(quinazolin-4-ylamino)benzoate, and how can reaction conditions be optimized?

Q. Which analytical techniques are critical for characterizing Methyl 4-(quinazolin-4-ylamino)benzoate?

- Methodological Answer : Use H/C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). X-ray crystallography with SHELXL refines crystal structures, resolving bond angles and hydrogen bonding networks critical for SAR studies . HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) .

Q. How should researchers design in vitro assays to evaluate biological activity?

- Methodological Answer : Screen for antibacterial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing to standard antibiotics like ampicillin . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

Advanced Research Questions

Q. How can contradictory biological activity data for Methyl 4-(quinazolin-4-ylamino)benzoate derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein interference, pH). Standardize protocols: use serum-free media, control pH (7.4), and validate purity via LC-MS. Reproduce studies under identical conditions and apply statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies enhance structure-activity relationship (SAR) studies for anticancer applications?

Q. What advanced purification techniques address low yields in synthesis?

- Methodological Answer : For complex mixtures, employ preparative HPLC (C18, 10 μm particle size) with isocratic elution (acetonitrile:water = 65:35). Recrystallization from ethanol/water (7:3) improves purity. Troubleshoot low yields by optimizing stoichiometry (1:1.2 molar ratio of amine to ester) and reaction time (12–24 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。